molecular formula C13H11FO2 B6364083 3-(5-Fluoro-2-methoxyphenyl)phenol, 95% CAS No. 1225773-98-7

3-(5-Fluoro-2-methoxyphenyl)phenol, 95%

Cat. No. B6364083
CAS RN: 1225773-98-7
M. Wt: 218.22 g/mol
InChI Key: ZNAMUVJPEIAWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoro-2-methoxyphenyl)phenol, also known as 5-Fluoro-2-methoxyphenol, is a synthetic phenolic compound with a variety of applications in organic synthesis and scientific research. It is a white crystalline solid with a molecular weight of 173.14 g/mol, a melting point of 97-98°C and a boiling point of 255-256°C. It is most commonly used as a reagent in organic synthesis, but has also been studied for its potential applications in scientific research.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as 5-fluoro-2-methoxybenzamide and 5-fluoro-2-methoxybenzoic acid. It has also been used as an intermediate in the synthesis of 5-fluoro-2-methoxyphenylboronic acid, which is used as a building block for the synthesis of pharmaceuticals. In addition, 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol has also been used in the synthesis of organic fluorophores, which are used in fluorescence imaging.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol is not well understood. However, it is believed that the compound is metabolized in the body to form a reactive intermediate, which then reacts with cellular molecules to produce the desired biochemical or physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol are not well understood. However, it has been reported to have anti-inflammatory and antioxidant activities in vitro. In addition, it has been reported to have anti-cancer activity in cell culture studies.

Advantages and Limitations for Lab Experiments

The main advantage of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol is its availability and low cost. It is widely available from chemical suppliers and is relatively inexpensive. However, it is important to note that the compound has not been extensively studied and its effects in vivo are not well understood. Therefore, it is important to use caution when using the compound in laboratory experiments.

Future Directions

There are a number of potential future directions for the research and development of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol. First, further research is needed to investigate the biochemical and physiological effects of the compound in vivo. Second, further studies are needed to investigate the potential therapeutic applications of the compound. Third, further research is needed to develop more efficient and cost-effective methods for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol and its derivatives. Finally, further research is needed to develop new and improved fluorophores based on 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol.

Synthesis Methods

3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol can be synthesized by the reaction of 2-methoxyphenol and 5-fluoro-2-chloro-toluene in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 90-95°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from ethanol.

properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAMUVJPEIAWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680819
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-2-methoxyphenyl)phenol

CAS RN

1225773-98-7
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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